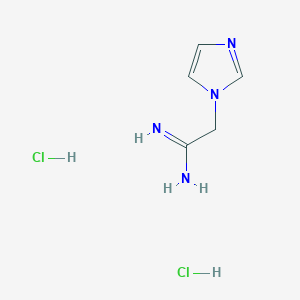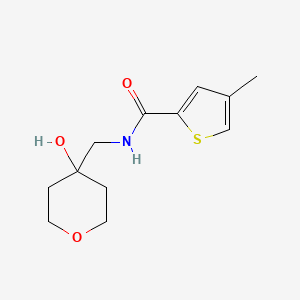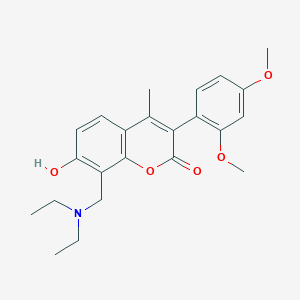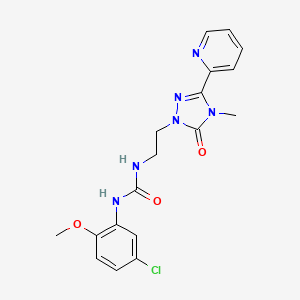![molecular formula C18H23N3O2S B2580441 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide CAS No. 1798677-11-8](/img/structure/B2580441.png)
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel pyrazole derivatives have been synthesized and characterized, showcasing a diverse array of chemical reactions and potential applications in materials science and drug development. These derivatives are synthesized through various chemical processes, including 1,3-dipolar cycloaddition, rearrangement reactions, and microwave-assisted synthesis, indicating the compound's versatility in chemical synthesis. For example, a study detailed the catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition and subsequent rearrangement, highlighting the efficient synthesis of novel compounds under mild conditions without a catalyst (Wenjing Liu et al., 2014).
Crystal Structure Analysis
- X-ray crystallography has been extensively used to determine the molecular and crystal structures of pyrazole derivatives. These studies reveal intricate details about the compounds' crystal systems, space groups, and conformational geometries, providing essential insights into their chemical behavior and potential for further modification. For instance, one study presented the synthesis, spectral characterization, and X-ray crystal structure analysis of a novel pyrazole derivative, focusing on its crystal system, space group, and the conformational geometry between the pyrazole and thiophene rings (K. Kumara et al., 2018).
Antimicrobial and Cytotoxic Activities
- Pyrazole derivatives exhibit promising antimicrobial and cytotoxic activities, making them potential candidates for developing new therapeutic agents. Research has shown that certain pyrazole compounds have significant in vitro cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents. Additionally, antimicrobial studies suggest these compounds could be effective against a range of bacterial and fungal pathogens (Ashraf S. Hassan et al., 2014).
Molecular Interaction and QSAR Studies
- Detailed molecular interaction studies, including QSAR (Quantitative Structure-Activity Relationship) analyses, have been conducted to understand better the mechanisms by which pyrazole derivatives interact with biological targets. These studies provide valuable insights into designing more effective and selective compounds for therapeutic applications. For example, research into the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor offers insights into designing compounds with potential therapeutic applications in treating cannabinoid-related disorders (J. Shim et al., 2002).
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-8-17(24-11-12)18(22)19-9-15-14-10-23-7-6-16(14)21(20-15)13-4-2-3-5-13/h8,11,13H,2-7,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCPZKNXYHXFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NN(C3=C2COCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2580358.png)
![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2580362.png)

![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2580365.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B2580366.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580367.png)






![9-(4-Nitrobenzenesulfonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B2580380.png)
